![molecular formula C14H15ClN4O B1230312 CI-930 hydrochloride CAS No. 90791-23-4](/img/structure/B1230312.png)
CI-930 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CI-930 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H15ClN4O and its molecular weight is 290.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cardiovascular Therapeutics
Mechanism of Action
CI-930 hydrochloride enhances cardiac contractility and induces vasodilation by inhibiting phosphodiesterase type III, leading to increased intracellular cyclic adenosine monophosphate levels. This mechanism results in improved cardiac output and reduced vascular resistance.
Clinical Studies
In a study involving patients with severe congestive heart failure, intravenous administration of this compound resulted in a significant increase in cardiac index (from 1.73 ± 0.48 to 2.38 ± 0.55 L/min/m²) and a reduction in pulmonary capillary wedge pressure (from 19.2 ± 7.9 to 12.5 ± 6.4 mm Hg) . These findings indicate that CI-930 can effectively improve hemodynamic parameters without adversely affecting heart rate or systemic arterial pressure.
Parameter | Before Treatment | After Treatment | p-value |
---|---|---|---|
Cardiac Index (L/min/m²) | 1.73 ± 0.48 | 2.38 ± 0.55 | <0.001 |
Pulmonary Capillary Wedge Pressure (mm Hg) | 19.2 ± 7.9 | 12.5 ± 6.4 | <0.001 |
Mean Right Atrial Pressure (mm Hg) | 7.5 ± 6.3 | 3.6 ± 4.0 | <0.001 |
Potential in Chronic Heart Failure Management
This compound has been evaluated for chronic use in patients with heart failure who are refractory to standard therapies, such as angiotensin-converting enzyme inhibitors and diuretics . Long-term administration showed subjective improvements in approximately 50% of patients, indicating its potential role in chronic management strategies.
Research Insights on Dosage and Administration
The pharmacokinetics of CI-930 suggest a duration of action ranging from 9 to 12 hours, making it suitable for both acute and chronic treatment scenarios . The oral formulation has demonstrated efficacy comparable to intravenous administration, which is particularly beneficial for outpatient management.
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy and safety profile of this compound:
属性
CAS 编号 |
90791-23-4 |
---|---|
分子式 |
C14H15ClN4O |
分子量 |
290.75 g/mol |
IUPAC 名称 |
3-(4-imidazol-1-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C14H14N4O.ClH/c1-10-8-13(19)16-17-14(10)11-2-4-12(5-3-11)18-7-6-15-9-18;/h2-7,9-10H,8H2,1H3,(H,16,19);1H |
InChI 键 |
KVDAKRXRZYHBMP-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl |
规范 SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl |
相关CAS编号 |
86798-59-6 (Parent) |
同义词 |
4,5-dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone CI 930 CI 930 hydrochloride CI-930 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。